3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
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Description
“3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide” is a chemical compound . It is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The importance of this compound lies in its possession of an N, O -bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of the title compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was achieved in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone . The compound was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Molecular Structure Analysis
The molecular structure of the compound was fully characterized by various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis
The compound’s possession of an N, O -bidentate directing group makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions . This functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS .Mechanism of Action
The mechanism of action of this compound is related to its possession of an N, O -bidentate directing group . This group can coordinate the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized . The thermodynamic stability of cyclometallated complexes determines which C-H bonds are to be cleaved and thus functionalized .
Properties
IUPAC Name |
3-bromo-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO3/c22-13-5-3-4-12(10-13)21(26)23-14-8-9-17-18(11-14)20(25)16-7-2-1-6-15(16)19(17)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCCULNMEMMPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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